![molecular formula C12H11N B2589748 3-(双环[1.1.1]戊烷-1-基)苯甲腈 CAS No. 1823331-18-5](/img/structure/B2589748.png)

3-(双环[1.1.1]戊烷-1-基)苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

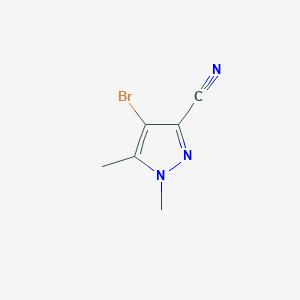

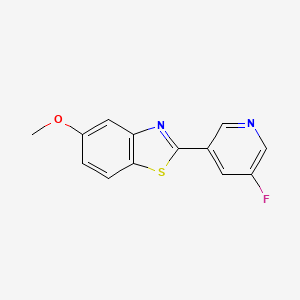

3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile is a chemical compound with the molecular formula C12H11N . It has a molecular weight of 169.09 . Bicyclo[1.1.1]pentanes, such as this compound, have been demonstrated to be bioisosteres of the phenyl ring . They are used in drug discovery by pharmaceutical companies .

Synthesis Analysis

The synthesis of 3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile and similar compounds involves a practical general reaction that produces bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light . No additional additives or catalysts are needed . This strategy has been used to prepare over 300 functionalized bicyclo[1.1.1]pentanes on a (multi)gram scale .Molecular Structure Analysis

The molecular structure of 3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile consists of a benzonitrile group attached to a bicyclo[1.1.1]pentane group . The bicyclo[1.1.1]pentane group is a highly strained molecule consisting of three rings of four carbon atoms each .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile and similar compounds involve a radical exchange process . This process allows for the installation of the bicyclo[1.1.1]pentane unit on the xanthate moiety .Physical And Chemical Properties Analysis

3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile has a molecular weight of 169.09 . It is a solid at room temperature . Further physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available literature.科学研究应用

Molecular Rods and Rotors: BCP derivatives serve as excellent molecular rods and rotors due to their unique three-dimensional structure. These compounds find use in nanotechnology, where precise control over molecular motion is essential .

Supramolecular Linker Units: BCP-based molecules act as versatile linker units in supramolecular assemblies. Their rigid framework enhances stability and facilitates self-assembly processes in materials like metal–organic frameworks (MOFs) .

Liquid Crystals: BCP derivatives exhibit liquid crystalline behavior, making them valuable components in liquid crystal displays (LCDs) and other optoelectronic devices .

FRET Sensors: Fluorescence resonance energy transfer (FRET) sensors utilize BCP-based fluorophores to detect molecular interactions and conformational changes. These sensors are crucial in biological and chemical assays .

Drug Discovery

BCP motifs have gained prominence in drug discovery due to their bioisosteric properties. Here’s how they contribute:

Bioisosteric Replacement: BCP serves as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes. Replacing these functional groups with BCP fragments enhances drug properties, such as solubility, potency, and metabolic stability .

Bridge Functionalization: While methods exist for installing substituents at the bridgehead positions (1,3), functionalization of the bridge positions (2,4,5) remains challenging. Researchers continue to explore synthetic approaches to address this gap .

Organic Chemistry

BCP derivatives also find applications in organic chemistry:

Synthesis of BCP Analogues: Mild reaction conditions allow the synthesis of BCPs bearing carbon and halogen substituents. This method has broad substrate scope and functional group tolerance, enabling the creation of BCP analogues for various targets .

Visible Light-Induced Synthesis: Recent advances include visible light-induced synthesis of 1,3-disubstituted BCP ketones. These compounds serve as valuable bioisosteres for para-substituted aromatic rings in drug design .

Conclusion

3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile’s diverse applications span materials science, drug discovery, and organic chemistry. Its unique structure continues to inspire innovative research across multiple fields.

For more in-depth information, you can refer to the cited references . Happy exploring! 🌟

未来方向

The future directions for research on 3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile and similar compounds involve their use in drug discovery . The development of a practical general reaction for the synthesis of these compounds should ease their transition to clinical candidates, and subsequently to drugs .

作用机制

Target of Action

It’s known that bicyclo[111]pentane (BCP) derivatives, which include 3-(Bicyclo[111]pentan-1-yl)benzonitrile, have been used in drug discovery as valuable bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .

Mode of Action

It’s known that bcp derivatives can add three-dimensional character and saturation to compounds .

Biochemical Pathways

It’s known that bcp derivatives have been used in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, fret sensors, and metal–organic frameworks .

Pharmacokinetics

It’s known that increasing the fraction of sp3-hybridised carbon atoms in a drug molecule, such as in bcp derivatives, has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .

Result of Action

It’s known that bcp derivatives can increase or equal solubility, potency, metabolic stability, and decrease non-specific binding of lead compounds .

Action Environment

It’s known that bcp derivatives present considerable synthetic challenges due to the unique properties of the bcp core .

属性

IUPAC Name |

3-(1-bicyclo[1.1.1]pentanyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c13-8-9-2-1-3-11(4-9)12-5-10(6-12)7-12/h1-4,10H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPUKIDHPOMTGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(tert-butyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2589665.png)

![3-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2589668.png)

![3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2589675.png)

![5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2589677.png)

![(E)-4-(Dimethylamino)-N-[4-(2-oxopyrrolidin-1-yl)cyclohexyl]but-2-enamide](/img/structure/B2589678.png)

![N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2589679.png)

![(4-(Dimethylamino)phenyl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2589688.png)